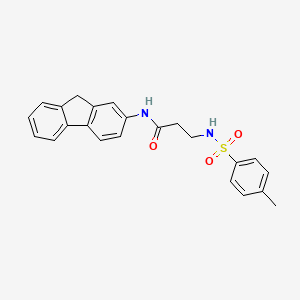

![molecular formula C16H12FN3O2S B6548849 2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide CAS No. 692875-37-9](/img/structure/B6548849.png)

2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide, also known as 4-Fluoro-1,3-thiazol-2-ylacetamide, is a synthetically produced organic compound that has been studied for its potential applications in scientific research. This compound is used in a variety of research experiments, including those related to biochemistry, physiology, and pharmacology. Its synthesis process and mechanism of action are well-documented, and its biochemical and physiological effects have been studied in detail.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

The pyrido[3,4-g]quinazoline scaffold, to which our compound belongs, has been identified as a relevant scaffold for protein kinase inhibition. Specifically, nanomolar inhibitors of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) have been developed based on this scaffold . The planar structure of the pyridoquinazoline system is crucial for maintaining protein kinase inhibitory potency.

Anticancer Activities

While not directly studied for this compound, related 2,4-diaminopyrimidine derivatives have been designed and synthesized for their anticancer potential. These derivatives possess triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds, which could offer promising therapeutic applications .

Coordination Polymers with Luminescence

A tetradentate ligand, 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPPE), has been used to construct a two-dimensional coordination polymer. This polymer incorporates valence tautomerism and luminescence, with energy transfer from TPPE to semiquinone moieties. Although not directly related to our compound, it highlights the potential for luminescent applications .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thereby regulating their function and influencing cellular activities such as cell division, metabolism, and apoptosis .

Mode of Action

Similar compounds have been shown to inhibit the activity of their target proteins . Inhibition of protein kinases can disrupt the phosphorylation process, leading to changes in the function of the target proteins. This can result in altered cellular activities, potentially contributing to the compound’s therapeutic effects .

Biochemical Pathways

Therefore, inhibition of these enzymes can have widespread effects on cellular function .

Result of Action

Similar compounds have been reported to exhibit antitumor activities . For instance, some compounds have been shown to inhibit the proliferation of cancer cell lines, induce apoptosis (programmed cell death), suppress tumor cell migration, and affect cell cycle distribution .

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBAQRQMBKWCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B6548767.png)

![1-(benzenesulfonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B6548769.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine](/img/structure/B6548773.png)

![1-[(cyclohexylcarbamoyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548777.png)

![1-{[(4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548783.png)

![ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B6548794.png)

![ethyl 4-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B6548797.png)

![1-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548805.png)

![1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548813.png)

![1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548821.png)

![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548824.png)

![ethyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate](/img/structure/B6548830.png)

![3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B6548841.png)